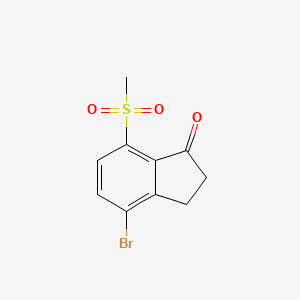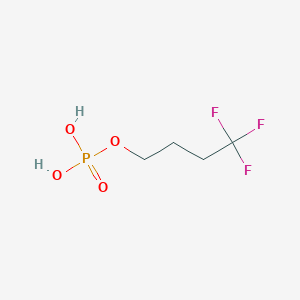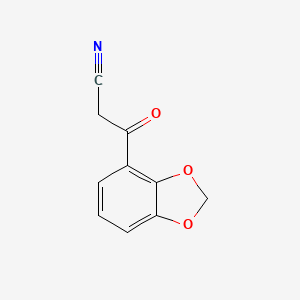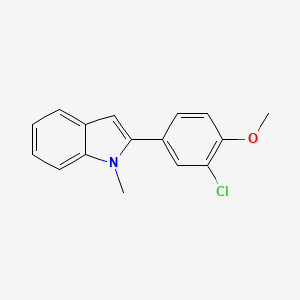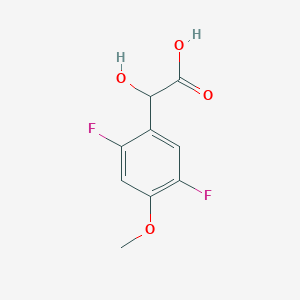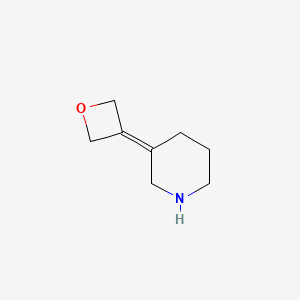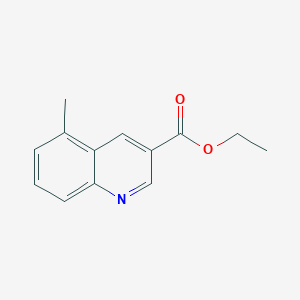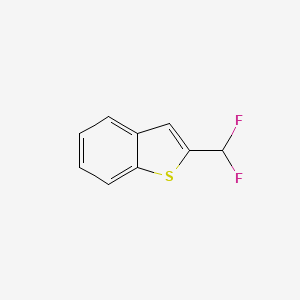
2-(Difluoromethyl)benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzothiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a difluoromethyl group attached to the second carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of benzothiophene derivatives using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of transition metal catalysts or radical initiators to facilitate the formation of the C–CF2H bond.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)benzothiophene may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)benzothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases are often employed.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and reduced derivatives of the parent compound .
Scientific Research Applications
2-(Difluoromethyl)benzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique electronic properties.
Medicine: Research has shown its potential in the design of novel drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzothiophene in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects . The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Benzothiophene: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzothiophene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and biological activity.
Thiophene: A simpler structure without the fused benzene ring, leading to distinct chemical behavior.
Uniqueness: 2-(Difluoromethyl)benzothiophene is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects that can enhance its reactivity and interaction with biological targets. This makes it a valuable compound in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H6F2S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6F2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9H |
InChI Key |
RQNWNGSQEYFHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


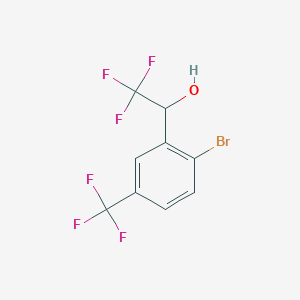
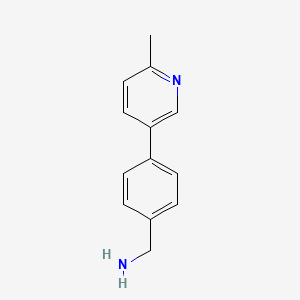
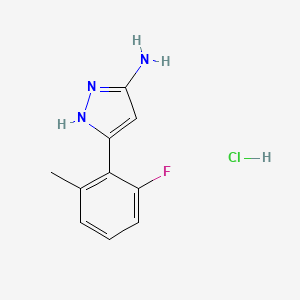
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
